molecular formula C6H11NO3 B1512759 Methyl (2R)-2-amino-2-(oxetan-3-YL)acetate CAS No. 394653-41-9

Methyl (2R)-2-amino-2-(oxetan-3-YL)acetate

Katalognummer: B1512759
CAS-Nummer: 394653-41-9
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: PEBXHAVHVOZWTQ-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Methyl 2-amino-2-(oxetan-3-yl)acetate is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to the second carbon of the acetate moiety. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-(oxetan-3-yl)acetate typically involves the reaction of oxetan-3-ylamine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of ®-Methyl 2-amino-2-(oxetan-3-yl)acetate may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

®-Methyl 2-amino-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetan-3-yl ketones, while reduction can produce oxetan-3-yl alcohols .

Wissenschaftliche Forschungsanwendungen

®-Methyl 2-amino-2-(oxetan-3-yl)acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-Methyl 2-amino-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The oxetane ring and amino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-Methyl 2-amino-2-(oxetan-3-yl)acetate is unique due to its oxetane ring, which imparts distinct chemical and physical properties. The ®-configuration also contributes to its specific interactions with biological targets, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

394653-41-9

Molekularformel

C6H11NO3

Molekulargewicht

145.16 g/mol

IUPAC-Name

methyl (2R)-2-amino-2-(oxetan-3-yl)acetate

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-10-3-4/h4-5H,2-3,7H2,1H3/t5-/m1/s1

InChI-Schlüssel

PEBXHAVHVOZWTQ-RXMQYKEDSA-N

SMILES

COC(=O)C(C1COC1)N

Isomerische SMILES

COC(=O)[C@@H](C1COC1)N

Kanonische SMILES

COC(=O)C(C1COC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.